molecular formula C8H11NO B13814778 1-(1-methyl-4H-pyridin-3-yl)ethanone

1-(1-methyl-4H-pyridin-3-yl)ethanone

Cat. No.: B13814778
M. Wt: 137.18 g/mol
InChI Key: SMISHIGKGHPDDI-UHFFFAOYSA-N
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Description

1-(1-methyl-4H-pyridin-3-yl)ethanone, also known as 3-acetylpyridine, is an organic compound with the molecular formula C7H7NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by a pyridine ring substituted with a methyl group at the 1-position and an ethanone group at the 3-position. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-methyl-4H-pyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can yield 3-(1-methyl-4H-pyridin-3-yl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: 3-pyridinecarboxylic acid.

    Reduction: 3-(1-methyl-4H-pyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

1-(1-methyl-4H-pyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and is investigated for its potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-methyl-4H-pyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

1-(1-methyl-4H-pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

    3-acetylpyridine: A closely related compound with similar chemical properties but different biological activities.

    4-acetylpyridine: Another isomer with the acetyl group at the 4-position, which may exhibit different reactivity and applications.

    2-acetylpyridine: An isomer with the acetyl group at the 2-position, used in different chemical and pharmaceutical contexts.

Uniqueness: The unique positioning of the methyl and ethanone groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-(1-methyl-4H-pyridin-3-yl)ethanone

InChI

InChI=1S/C8H11NO/c1-7(10)8-4-3-5-9(2)6-8/h3,5-6H,4H2,1-2H3

InChI Key

SMISHIGKGHPDDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C=CC1)C

Origin of Product

United States

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